molecular formula C9H7Cl2N3O2 B14009137 Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate

Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate

Katalognummer: B14009137
Molekulargewicht: 260.07 g/mol
InChI-Schlüssel: OSMBQQMXFZDPDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The compound has a molecular formula of C9H7Cl2N3O2 and a molecular weight of 260.07 g/mol .

Vorbereitungsmethoden

The synthesis of Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-1H-indole-3-carboxylates with terminal alkynes and benzoyl chlorides through a Sonogashira reaction followed by cyclocondensation . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H7Cl2N3O2

Molekulargewicht

260.07 g/mol

IUPAC-Name

ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-4-14-7(11)3-6(10)13-9(14)12-5/h3-4H,2H2,1H3

InChI-Schlüssel

OSMBQQMXFZDPDS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN2C(=CC(=NC2=N1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.